N-[3-(dimethylamino)propyl]-N-(2,6-dimethylphenyl)-2-hydroxy-2-phenylacetamide
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Overview
Description
N-(3-(Dimethylamino)propyl)-2’,6’-dimethyl-2-phenylglycolanilide is a complex organic compound with a variety of applications in different scientific fields. This compound is known for its unique chemical structure, which includes a dimethylamino group, a propyl chain, and a phenylglycolanilide moiety. Its distinct properties make it valuable in various research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(Dimethylamino)propyl)-2’,6’-dimethyl-2-phenylglycolanilide typically involves the reaction of 3-(dimethylamino)propylamine with 2’,6’-dimethyl-2-phenylglycolanilide under controlled conditions. One common method involves the use of lead acetate as a catalyst in a solvent-free environment, which enhances the reaction rate and yield . The reaction is carried out at elevated temperatures, usually around 130°C, to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of N-(3-(Dimethylamino)propyl)-2’,6’-dimethyl-2-phenylglycolanilide is often scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality and high yield. The use of advanced catalytic systems and optimized reaction conditions further enhances the efficiency of the industrial production process.
Chemical Reactions Analysis
Types of Reactions
N-(3-(Dimethylamino)propyl)-2’,6’-dimethyl-2-phenylglycolanilide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used as reducing agents.
Substitution: Nucleophiles such as halides, thiols, and amines are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield oxides, while reduction reactions produce amine derivatives. Substitution reactions result in the formation of various substituted derivatives, depending on the nucleophile employed.
Scientific Research Applications
N-(3-(Dimethylamino)propyl)-2’,6’-dimethyl-2-phenylglycolanilide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals, including surfactants and catalysts.
Mechanism of Action
The mechanism of action of N-(3-(Dimethylamino)propyl)-2’,6’-dimethyl-2-phenylglycolanilide involves its interaction with specific molecular targets, such as enzymes and receptors. The dimethylamino group plays a crucial role in binding to these targets, facilitating the compound’s biological activity. The propyl chain and phenylglycolanilide moiety contribute to the compound’s overall stability and specificity .
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylaminopropylamine: A related compound with similar chemical properties and applications.
N,N’-Bis(3-dimethylaminopropyl)perylene-3,4,9,10-tetracarboxylic diimide: Another compound with a dimethylamino group and propyl chain, used in similar research applications.
Uniqueness
N-(3-(Dimethylamino)propyl)-2’,6’-dimethyl-2-phenylglycolanilide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industrial processes.
Properties
CAS No. |
18095-72-2 |
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Molecular Formula |
C21H28N2O2 |
Molecular Weight |
340.5 g/mol |
IUPAC Name |
N-[3-(dimethylamino)propyl]-N-(2,6-dimethylphenyl)-2-hydroxy-2-phenylacetamide |
InChI |
InChI=1S/C21H28N2O2/c1-16-10-8-11-17(2)19(16)23(15-9-14-22(3)4)21(25)20(24)18-12-6-5-7-13-18/h5-8,10-13,20,24H,9,14-15H2,1-4H3 |
InChI Key |
VAYJJJUFVVFWPA-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C)N(CCCN(C)C)C(=O)C(C2=CC=CC=C2)O |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N(CCCN(C)C)C(=O)C(C2=CC=CC=C2)O |
Origin of Product |
United States |
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